2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of piperazine and piperidine moieties. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline
- 2-(4-Ethylpiperazin-1-yl)-4-(3-ethylpiperidin-1-yl)quinazoline
- 2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinoline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(3-methylpiperidin-1-yl)quinazoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5.ClH/c1-3-23-11-13-24(14-12-23)20-21-18-9-5-4-8-17(18)19(22-20)25-10-6-7-16(2)15-25;/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFDYXCWIJHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCCC(C4)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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